molecular formula C6H4Br2OS B1590236 3-Acetyl-2,5-dibromothiophene CAS No. 80775-39-9

3-Acetyl-2,5-dibromothiophene

Cat. No.: B1590236
CAS No.: 80775-39-9
M. Wt: 283.97 g/mol
InChI Key: KHLBKIZAUJGZHY-UHFFFAOYSA-N
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Description

3-Acetyl-2,5-dibromothiophene: is an organic compound with the molecular formula C6H4Br2OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two bromine atoms at positions 2 and 5, and an acetyl group at position 3 on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2,5-dibromothiophene typically involves the bromination of 3-acetylthiophene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions must be carefully controlled to ensure selective bromination at the 2 and 5 positions of the thiophene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2,5-dibromothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, or stannanes under inert atmosphere conditions.

Major Products:

    Electrophilic Substitution: Halogenated thiophenes.

    Nucleophilic Substitution: Thiophene derivatives with various substituents.

    Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Acetyl-2,5-dibromothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-2,5-dibromothiophene in chemical reactions involves the activation of the thiophene ring by the electron-withdrawing acetyl group, which makes the ring more susceptible to electrophilic attack. The bromine atoms at positions 2 and 5 can participate in cross-coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-2,5-dibromothiophene is unique due to the combination of the electron-withdrawing acetyl group and the reactive bromine atoms, which make it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

1-(2,5-dibromothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLBKIZAUJGZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511914
Record name 1-(2,5-Dibromothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80775-39-9
Record name 1-(2,5-Dibromothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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